1,4-Butanediol dimethylacrylate
CAS No.: 148390-75-4
Cat. No.: VC0232987
Molecular Formula: C7H14N2O
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 148390-75-4 |
---|---|
Molecular Formula | C7H14N2O |
Molecular Weight | 0 |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification Parameters
1,4-Butanediol dimethacrylate is a clear liquid methacrylic monomer with well-defined chemical parameters. It serves as an important crosslinking agent in numerous polymer systems and industrial applications. The compound features two methacrylate functional groups connected by a butanediol chain, giving it distinctive reactivity characteristics.
The compound has a CAS number of 2082-81-7 and an EC number of 218-218-1, making it easily identifiable in chemical databases and regulatory frameworks . Its molecular formula is C12H18O4 with a molecular weight of 226.27 g/mol, classifying it as a medium-sized organic molecule with specific functional characteristics . The structure consists of a central 1,4-butanediol chain with methacrylate groups at both ends, creating a difunctional monomer capable of forming crosslinked polymer networks.
Several synonyms are used to refer to this compound in scientific literature and industry, including tetramethylene glycol dimethacrylate, 1,4-butylene dimethacrylate, 1,4-butanediol bismethacrylate, and BDDMA . These alternative names reflect both its chemical structure and industrial applications across different sectors.
Physical Properties
1,4-Butanediol dimethacrylate exhibits distinct physical properties that influence its handling, storage, and application characteristics. Table 1 summarizes these key physical parameters that determine its behavior in various industrial processes and formulations.
Table 1: Physical Properties of 1,4-Butanediol Dimethacrylate
Property | Value |
---|---|
Physical State | Clear liquid |
Melting Point | −117 °C |
Refractive Index | n 20/D 1.456 |
Flash Point | 38 °F |
Recommended Storage Temperature | 2-8°C |
Solubility in Chloroform | Sparingly soluble |
Solubility in Methanol | Slightly soluble |
Solubility in Water | Moderate |
MEHQ Inhibitor Content | 300-500 ppm |
The compound is characterized as a non-flammable liquid with low volatility and moderate solubility in water . It has a high flash point compared to similar solvents, making it somewhat safer to handle in industrial settings . The low freezing point of -117°C allows for storage and transportation under standard conditions without concerns about solidification .
1,4-Butanediol dimethacrylate typically contains methyl ether hydroquinone (MEHQ) as an inhibitor at concentrations of 300-500 ppm to prevent premature polymerization during storage and handling . This stabilization is crucial for maintaining shelf life and ensuring consistent performance in manufacturing processes.
Synthesis and Production Methods
Industrial Manufacturing Processes
The industrial production of 1,4-Butanediol dimethacrylate primarily utilizes reactive distillation ester exchange processes. This manufacturing approach balances efficiency, product quality, and economic considerations to produce high-purity material suitable for commercial applications.
The standard production method involves an esterification reaction between methyl methacrylate and 1,4-butanediol in the presence of a catalyst and polymerization inhibitor . The catalyst, often an organic tin compound, accelerates the reaction process while the inhibitor prevents premature polymerization during the reaction and subsequent distillation stages . This careful balance of reaction promotion and polymerization inhibition is crucial for obtaining high-quality product with minimal color formation.
According to research findings, the reactive distillation process can yield 1,4-Butanediol dimethacrylate with a purity exceeding 99.0%, making it suitable for demanding applications such as dental materials and specialty coatings . The process requires precise temperature control and effective removal of reaction by-products to achieve these high purity levels.
Reaction Parameters and Conditions
The synthesis of 1,4-Butanediol dimethacrylate requires careful control of multiple reaction parameters to ensure product quality and minimize unwanted side reactions. Temperature management is particularly critical throughout the production process.
While specific information about the synthesis of 1,4-Butanediol dimethacrylate is limited in the search results, related processes for similar compounds provide insight into typical reaction conditions. For instance, the preparation of 1,4-butanediol diacrylate (a related compound) involves controlled heating at 70-90°C initially, followed by reaction at 80-120°C for several hours . Similar temperature regimes likely apply to 1,4-Butanediol dimethacrylate synthesis, with adjustments for the different reactivity of methacrylate versus acrylate compounds.
The addition of polymerization inhibitors such as hydroquinone, MEHQ (methyl ether hydroquinone), thiodiphenylamine, and copper sulfate is essential during the synthesis process to prevent premature polymerization of the methacrylate groups . These inhibitors remain in the final product at controlled concentrations to ensure shelf stability.
Applications and Industrial Uses
Crosslinking Applications in Polymer Systems
1,4-Butanediol dimethacrylate serves as a vital crosslinking agent in numerous polymer systems, enhancing their physical and mechanical properties. The compound's difunctional nature enables it to connect multiple polymer chains, creating three-dimensional networks rather than linear structures.
In polymer chemistry, 1,4-Butanediol dimethacrylate functions as a comonomer in free radical polymerization, contributing to the formation of crosslinked networks with enhanced physical properties . It acts as a multifunctional crosslinker, connecting molecular chains of polymers to increase mechanical strength, heat resistance, and dimensional stability . This crosslinking capability makes it valuable in applications where improved durability and performance are required.
The compound is extensively used in rubber and plastics industries as an additional crosslinker and improvement agent for synthetic resins . It contributes to enhanced mechanical properties, increased hardness, and improved thermal stability in these materials. The crosslinking effect also improves resistance to chemical attack and environmental degradation.
Dental and Medical Applications
One of the most significant applications of 1,4-Butanediol dimethacrylate is in dental materials, where its properties contribute to durable, aesthetic restorations with excellent mechanical characteristics. Its presence in dental composites helps achieve the balance of properties required for effective dental treatments.
Table 2: Dental and Medical Applications of 1,4-Butanediol Dimethacrylate
Application | Function | Benefits |
---|---|---|
Dental composite resins | Crosslinking agent | Improves hardness and wear resistance |
Dental sealants | Reactive component | Enhances durability and adhesion |
Denture base polymers | Structural component | Increases strength and longevity |
Prosthetic materials | Crosslinking monomer | Provides chemical stability and biocompatibility |
The compound is used as a cross-linking methacrylic monomer in dental composite materials, sealants, and prostheses . In these applications, it contributes to improved mechanical properties, enhanced durability, and better clinical performance. The crosslinking effect helps achieve a balance between rigidity and flexibility that is crucial for dental applications.
It should be noted that sensitization to 1,4-Butanediol dimethacrylate has been reported in dental technicians, with cross-reactivity to methylmethacrylate . This suggests that appropriate handling precautions should be implemented in dental laboratories and clinical settings to minimize exposure and potential sensitization.
Performance Characteristics and Benefits
Key Performance Attributes
1,4-Butanediol dimethacrylate imparts numerous beneficial properties to the materials in which it is incorporated. These performance attributes derive from its chemical structure, crosslinking capabilities, and reactivity profile.
Table 3: Performance Benefits of 1,4-Butanediol Dimethacrylate in Product Formulations
Performance Attribute | Technical Benefit | Application Impact |
---|---|---|
Adhesion Enhancement | Improved bonding between surfaces | Stronger, more durable products |
Corrosion Resistance | Protection from environmental degradation | Extended product lifespan |
Increased Hardness | Higher surface hardness in cured materials | Better wear and abrasion resistance |
Heat Stability | Maintained properties at elevated temperatures | Wider application temperature range |
High Glass Transition Temperature (Tg) | Better dimensional stability | Reduced deformation at higher temperatures |
Hydrophobic Properties | Water repellency | Enhanced water resistance |
Low Viscosity | Improved flow characteristics | Easier processing and application |
Multi-Functionality | Dual role as crosslinker and reactive diluent | Formulation versatility |
UV Stability | Resistance to ultraviolet degradation | Improved outdoor durability |
The compound functions as a low viscosity, difunctional monomer offering high solvency in various formulation systems . This low viscosity facilitates processing and enables its use as a reactive diluent in high-viscosity systems. The difunctional nature enables efficient crosslinking, contributing to improved mechanical properties in the final product.
Additionally, 1,4-Butanediol dimethacrylate enhances adhesion properties, providing stronger bonds between surfaces in adhesive applications and composite materials . It contributes to corrosion resistance and water resistance in protective coatings and sealants . The compound also imparts UV stability to formulations, making it valuable for applications with outdoor exposure .
Comparative Advantages
1,4-Butanediol dimethacrylate offers several advantages compared to alternative crosslinking agents and functional monomers. Its balanced property profile makes it particularly suitable for applications requiring a combination of processing ease and enhanced performance characteristics.
The compound's moderate reactivity allows for controlled polymerization rates, providing adequate working time in applications such as dental composites while still achieving complete cure . Its low viscosity compared to some alternative crosslinkers facilitates incorporation into formulations and improves processing characteristics .
From an environmental perspective, 1,4-Butanediol dimethacrylate is considered biodegradable in soil and sediment, making it non-persistent in these environmental compartments . This biodegradability provides an advantage over some alternative crosslinking agents that may show greater environmental persistence.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume